2-Bromo-1-(thiophen-3-yl)propan-1-one

Description

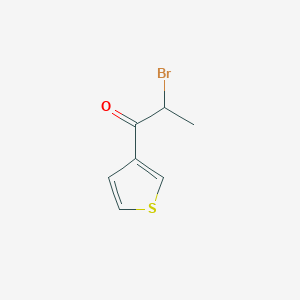

2-Bromo-1-(thiophen-3-yl)propan-1-one is a brominated ketone derivative featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the molecule, influencing its reactivity and applications in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

31648-17-6 |

|---|---|

Molecular Formula |

C7H7BrOS |

Molecular Weight |

219.1 g/mol |

IUPAC Name |

2-bromo-1-thiophen-3-ylpropan-1-one |

InChI |

InChI=1S/C7H7BrOS/c1-5(8)7(9)6-2-3-10-4-6/h2-5H,1H3 |

InChI Key |

DYYYRVLXWCYBPK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CSC=C1)Br |

Canonical SMILES |

CC(C(=O)C1=CSC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Effects: Thiophene vs. Phenyl Derivatives

- 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) Structural Difference: Replaces the thiophene ring with a 3-chlorophenyl group. Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing bupropion (an antidepressant). Its chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to thiophene derivatives . Synthesis: Typically prepared via Friedel-Crafts acylation followed by bromination, similar to thiophene analogs but with altered electrophilic reactivity due to chlorine’s electron-withdrawing effects .

- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (PubChem CID 2774950) Structural Difference: Incorporates a methyl group at the 4-position of the chlorophenyl ring.

2.2. Heterocyclic Variations: Indole and Sydnone Derivatives

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structural Difference : Replaces thiophene with a sulfonated indole ring.

- Applications : Indole derivatives exhibit antitumor, antibacterial, and anti-HIV activities. The sulfonyl group enhances stability and modulates electronic properties for targeted drug design .

- Synthesis : Bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTT) in THF, achieving 91% yield .

- 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one Structural Difference: Features a sydnone ring (a mesoionic heterocycle) instead of thiophene. Reactivity: The enone system (α,β-unsaturated ketone) enables conjugate addition reactions, unlike saturated ketones like 2-bromo-1-(thiophen-3-yl)propan-1-one .

2.3. Halogen and Functional Group Variations

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one (CAS 57641-98-2)

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Key Data Table: Structural and Functional Comparisons

Research Findings and Trends

- Reactivity Trends : Thiophene derivatives generally exhibit faster bromination kinetics than phenyl analogs due to sulfur’s electron-donating resonance effects .

- Crystallography: Chalcone derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one have been structurally validated via single-crystal X-ray diffraction, highlighting planar enone systems absent in saturated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.